molecular formula C5H5LiN2O2S B12951555 Lithium 6-methylpyrimidine-4-sulfinate

Lithium 6-methylpyrimidine-4-sulfinate

Cat. No.: B12951555
M. Wt: 164.1 g/mol
InChI Key: XZDIYVGZJDWKFN-UHFFFAOYSA-M
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Description

Lithium 6-methylpyrimidine-4-sulfinate is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with a pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 6-methylpyrimidine-4-sulfinate typically involves the lithiation of 6-methylpyrimidine-4-sulfinic acid. This process can be achieved by reacting 6-methylpyrimidine-4-sulfinic acid with a lithium reagent such as lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation processes using lithium salts and pyrimidine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Lithium 6-methylpyrimidine-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The lithium atom can be substituted with other metal ions or organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: 6-methylpyrimidine-4-sulfonic acid.

    Reduction: 6-methylpyrimidine-4-sulfide.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium 6-methylpyrimidine-4-sulfinate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Lithium 6-methylpyrimidine-4-sulfinate involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Lithium 6-methylpyrimidine-4-sulfonate: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    6-methylpyrimidine-4-sulfide: Lacks the lithium ion and has a sulfide group instead of a sulfinic acid group.

    Lithium pyrimidine-4-sulfinate: Similar structure but without the methyl group at position 6.

Uniqueness

Lithium 6-methylpyrimidine-4-sulfinate is unique due to the presence of both lithium and a sulfinic acid group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and a wide range of scientific research applications.

Properties

Molecular Formula

C5H5LiN2O2S

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;6-methylpyrimidine-4-sulfinate

InChI

InChI=1S/C5H6N2O2S.Li/c1-4-2-5(10(8)9)7-3-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

XZDIYVGZJDWKFN-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CC(=NC=N1)S(=O)[O-]

Origin of Product

United States

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